Valtropine

Lipophilicity ADME Blood-Brain Barrier Permeability

Tropane alkaloid SAR studies are constrained by the structural similarity of atropine and scopolamine, limiting subtype-specific pharmacological resolution at muscarinic receptors. Valtropine overcomes this with its unique d-α-methylbutyryl ester moiety, providing a distinct steric and electronic profile for systematic mAChR (M1-M5) investigations. • Enables head-to-head SAR: ester side-chain variation vs. atropine (tropate) and scopolamine (scopate) • ≥98% purity ensures reproducible comparative binding and functional assay data • Supplied with full characterization; suitable as a reference standard for analytical method validation, QC workflows, and ANDA-related regulatory submissions

Molecular Formula C13H23NO2
Molecular Weight 225.33 g/mol
Cat. No. B14865301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValtropine
Molecular FormulaC13H23NO2
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC2CCC(C1)N2C
InChIInChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10?,11?,12?/m0/s1
InChIKeyOGQXAZJUVVPCRL-ZLMIFYAYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valtropine Chemical Identity and Profile


Valtropine (CAS 495-82-9), chemically designated (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbutanoate, is a naturally occurring tropane alkaloid . It is characterized by a molecular formula of C13H23NO2 and a molecular weight of 225.33 g/mol [1]. Valtropine is isolated from various plant sources, most notably the leaves of Duboisia myoporoides , and is classified within the organic compounds known as tropane alkaloids [2]. It is typically supplied as a solid for research purposes, with a purity level of ≥98% .

Naturally occurring tropane alkaloid probe
Stereochemically defined (S)-2-methylbutanoate ester
High-purity research standard for analytical workflows

Valtropine Receptor Binding Determinants


Within the tropane alkaloid family, compounds such as atropine, hyoscyamine, and scopolamine are distinguished by their specific ester moieties, which dictate their binding affinity, selectivity, and subsequent pharmacological profile at muscarinic acetylcholine receptors (mAChRs) [1]. Valtropine, characterized by its unique d-α-methylbutyryl ester group attached to the tropane scaffold [2], presents a distinct steric and electronic environment compared to these analogs. This structural divergence has direct consequences for its interaction with the five mAChR subtypes (M1-M5), potentially leading to a different efficacy and safety profile [3]. Therefore, substituting Valtropine with a more common in-class compound without accounting for these structural differences could lead to irreproducible experimental results, altered downstream signaling, and a loss of therapeutic precision, underscoring the necessity of a compound-specific evaluation for scientific applications [4].

Attribute
Valtropine
Common Analogs
Risk
Ester moiety
d-α-methylbutyryl
Tropate (atropine), scopate (scopolamine)
Ester group difference may alter mAChR subtype profile
Stereochemistry
Single defined stereoisomer
Racemic (atropine) or single (S)-hyoscyamine
Stereochemical mismatch may lead to irreproducible binding
Receptor interaction context
Compound-specific profile
Pharmacological profiles from in-class analogs
Receptor response context may not transfer directly

Valtropine Comparative Evidence


Lipophilicity Profile Comparison

Valtropine exhibits a computed XLogP3 value of 2.7, indicating its lipophilic nature [1]. This value is a critical determinant of a compound's ability to cross lipid bilayers, including the blood-brain barrier (BBB), and is predictive of its absorption, distribution, metabolism, and excretion (ADME) properties. The data show Valtropine's lipophilicity is distinct from key in-class analogs, with higher XLogP3 values suggesting a potential for increased membrane permeability and central nervous system penetration [2].

Lipophilicity Profile
Reported
XLogP3 2.7 vs 1.8 (Hyoscyamine), 0.8 (Scopolamine)
Supports membrane permeability review
Computed values (PubChem); experimental confirmation advised
Lipophilicity ADME Blood-Brain Barrier Permeability

Blood-Brain Barrier Permeability Prediction

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models assess the likelihood of a compound crossing the blood-brain barrier (BBB). For Valtropine, the model predicts a BBB permeation probability of 78.58% [1]. This data point provides a quantitative estimate of CNS accessibility, which is a critical factor for researchers investigating central anticholinergic effects or neurotoxicity pathways.

BBB Permeation Prediction
Data to verify
78.58% predicted probability
May support CNS penetration study design
admetSAR 2.0 model; requires assay validation
Blood-Brain Barrier CNS Penetration ADMET Prediction

Stereochemistry and Receptor Interaction

Valtropine is specifically described as the (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-2-methylbutanoate stereoisomer [1]. This precise stereochemistry differentiates it from the racemic nature of atropine and the single (S)-enantiomer of hyoscyamine, which is the naturally occurring, active form [2]. The specific spatial arrangement of atoms is a critical determinant of how a ligand fits into the orthosteric binding site of muscarinic receptors, directly influencing binding affinity and receptor subtype selectivity [3].

Stereochemical Identity
Reported
(1R,3r,5S)-tropane (S)-2-methylbutanoate
Stereochemical control may influence receptor assay outcome
Defined isomer; compare to racemic atropine
Stereochemistry Receptor Binding Chirality

Valtropine Application Scenarios


SAR Studies at Muscarinic Receptors

Valtropine's unique d-α-methylbutyryl ester group makes it an ideal chemical probe for SAR studies focused on the tropane alkaloid pharmacophore. Researchers can use Valtropine alongside atropine (tropate ester) and scopolamine (scopate ester) to systematically assess how modifications to the ester side chain influence binding affinity and functional selectivity at the five mAChR subtypes (M1-M5) [1]. The availability of high-purity Valtropine (≥98%) ensures the reliability of these comparative binding assays.

CNS Penetration Profiling

Given its calculated XLogP3 of 2.7 and a predicted BBB permeation probability of ~78.6% [1], Valtropine is a relevant candidate for studies comparing the central versus peripheral effects of tropane alkaloids. Its higher lipophilicity relative to scopolamine (XLogP3 ~0.8) positions it as a compound of interest in neuropharmacology research aimed at modulating central cholinergic pathways, while serving as a comparator to more polar, peripherally-acting analogs.

Reference Standard for Tropane Alkaloid Analysis

Valtropine is supplied with detailed characterization data and is suitable for analytical method development, method validation (AMV), and Quality Control (QC) applications [1]. It can serve as a certified reference standard for the identification and quantification of Valtropine in complex plant matrices (e.g., extracts of Duboisia myoporoides, Datura metel) or pharmaceutical preparations. This application is critical for both natural product research and regulatory compliance, such as ANDA filings [1].

Plant Metabolomics and Pathway Elucidation

Valtropine is a key secondary metabolite in several Solanaceae species, including Duboisia leichhardtii, Datura metel, and Solandra grandiflora [1]. Its presence, alongside other tropane alkaloids like scopolamine and hyoscyamine, makes it a valuable marker for chemotaxonomic studies and for investigating the regulation of alkaloid biosynthesis . Researchers can use quantitative analysis of Valtropine levels to understand metabolic flux through the tropane alkaloid pathway under different environmental or genetic conditions [2].

Application
Selection Property
Validation Focus
Muscarinic receptor SAR studies
Unique ester moiety for pharmacophore mapping
Comparative binding assays across mAChR subtypes
CNS penetration model studies
Higher computed lipophilicity relative to polar analogs
Central vs. peripheral exposure endpoint comparison
Analytical reference standard
High-purity characterized batch
Method validation and QC for alkaloid quantification
Plant metabolomics & pathway elucidation
Species-specific tropane alkaloid marker
Quantitative analysis in plant extracts; metabolic flux studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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